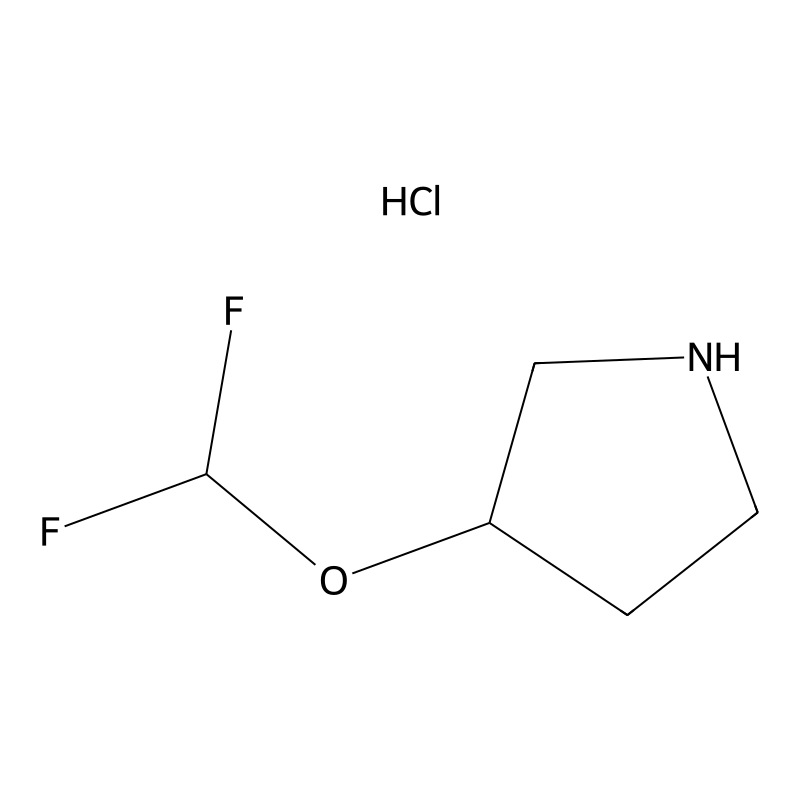

3-(Difluoromethoxy)pyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential as a Building Block: Due to its cyclic amine structure and the presence of the difluoromethoxy group, 3-(Difluoromethoxy)pyrrolidine hydrochloride could potentially serve as a building block in the synthesis of more complex molecules. Research on similar compounds, such as 3,3-Difluoropyrrolidine hydrochloride, suggests its use in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and Dual leucine zipper kinase (DLK) [].

3-(Difluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO and a molecular weight of approximately 173.588 g/mol. It is classified as a pyrrolidine derivative, characterized by the presence of a difluoromethoxy group at the third position of the pyrrolidine ring. The compound appears as a white to off-white solid and is soluble in water and organic solvents, making it suitable for various applications in chemical synthesis and pharmaceutical research .

The reactivity of 3-(difluoromethoxy)pyrrolidine hydrochloride can be attributed to its functional groups. The difluoromethoxy group can undergo nucleophilic substitution reactions, while the pyrrolidine ring may participate in various electrophilic aromatic substitutions. Additionally, the hydrochloride form allows for protonation, which can enhance its reactivity in acid-base reactions.

Key reactions include:

- Nucleophilic substitutions involving the difluoromethoxy group.

- Electrophilic additions to the nitrogen atom of the pyrrolidine ring.

- Acid-base reactions, where the hydrochloride salt can act as an acid.

Synthesis of 3-(difluoromethoxy)pyrrolidine hydrochloride typically involves several steps:

- Formation of Pyrrolidine: Starting from a suitable precursor, such as an amino acid or a related nitrogen-containing compound, pyrrolidine can be synthesized through cyclization reactions.

- Introduction of Difluoromethoxy Group: This can be achieved via nucleophilic substitution using difluoromethylating agents like difluoromethyl ether.

- Hydrochloride Salt Formation: The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.

These methods may vary depending on the specific conditions and desired purity levels .

3-(Difluoromethoxy)pyrrolidine hydrochloride has several applications:

- Pharmaceutical Research: It serves as a building block in the synthesis of biologically active compounds.

- Chemical Synthesis: Used in various synthetic pathways due to its reactive functional groups.

- Material Science: Potential applications in developing new materials with unique properties.

Several compounds share structural similarities with 3-(difluoromethoxy)pyrrolidine hydrochloride. Here are some notable examples:

The uniqueness of 3-(difluoromethoxy)pyrrolidine hydrochloride lies in its specific substitution pattern, which may confer unique properties and activities not found in similar compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions constitute a primary synthetic approach for introducing difluoromethoxy groups into pyrrolidine scaffolds . The difluoromethoxy group can participate in nucleophilic substitution reactions due to the electronegative fluorine atoms, which stabilize negative charges during the reaction mechanism . This approach typically involves the reaction of pyrrolidine derivatives with difluoromethyl ether or related reagents under controlled conditions .

The synthesis often begins with the preparation of protected pyrrolidine intermediates, followed by the introduction of the difluoromethoxy group through nucleophilic displacement reactions [7]. The reaction conditions typically require polar aprotic solvents such as dimethylformamide to enhance nucleophilicity during the substitution step . Temperature control is crucial, with reactions typically conducted at moderate temperatures to maximize yield and minimize side product formation [7].

Table 1: Nucleophilic Substitution Reaction Conditions

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Protected pyrrolidine | Difluoromethyl ether | Dimethylformamide | 45-50 | 39.4-43.5 | [7] |

| Pyrrolidine derivative | Difluoromethylating agent | Acetonitrile | Room temperature | 65-80 | |

| Amino alcohol precursor | Copper(I) iodide system | Acetonitrile | 45 | 75-85 | [7] |

Photoredox Catalysis and Difluoromethylation

Photoredox catalysis has emerged as a powerful methodology for the synthesis of difluoromethoxylated compounds, including pyrrolidine derivatives [8]. Visible-light photoredox catalysis enables the formation of difluoromethyl ethers under mild reaction conditions, utilizing photocatalysts to generate reactive intermediates [9]. The mechanism involves single electron transfer processes that generate difluoromethyl radicals, which subsequently react with pyrrolidine substrates [10].

The photoredox approach offers several advantages over traditional methods, including operational simplicity, room temperature conditions, and the use of bench-stable reagents [10]. Recent developments have demonstrated the use of redox-active difluoromethoxylating reagents in combination with photoredox catalysts for direct carbon-hydrogen bond difluoromethoxylation [11]. These reactions proceed through single electron transfer from excited photoredox catalysts to the difluoromethoxylating reagent, forming neutral radical intermediates that liberate the difluoromethoxy radical [11].

Table 2: Photoredox Catalysis Reaction Parameters

| Photocatalyst | Light Source | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iridium(III) complex | Blue light-emitting diodes | Acetonitrile | 12-24 | 48-95 | [8] |

| Ruthenium(II) bipyridine | Visible light | Dimethyl sulfoxide | 6-12 | 64-72 | [12] |

| Rose bengal | Green light-emitting diodes | Dimethyl sulfoxide | 12 | 70-92 | [12] |

Industrial-Scale Production Techniques

The industrial synthesis often begins with the formation of sodium phenolate derivatives, which then react with difluorochloromethane under alkaline conditions . The subsequent steps involve catalytic reduction using hydrazine hydrate in the presence of iron oxide catalysts and activated carbon as co-catalysts . This methodology achieves total recovery yields of approximately 90% with product purity exceeding 98.5% .

Table 3: Industrial-Scale Production Parameters

| Process Step | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Phenolate formation | Sodium hydroxide | Aqueous, alkaline | Quantitative | - | |

| Difluoromethoxy introduction | Difluorochloromethane | Alkaline conditions | High | - | |

| Catalytic reduction | Hydrazine hydrate, iron oxide | Aqueous medium | 90 (total) | 98.5 |

Continuous flow chemistry and automated reactors are employed to optimize the production process, ensuring consistent quality and scalability . The industrial methods focus on cost-effectiveness and environmental considerations, utilizing readily available starting materials and minimizing waste generation .

Chiral Resolution and Stereochemical Control

Chiral resolution and stereochemical control represent critical aspects in the synthesis of enantiomerically pure 3-(Difluoromethoxy)pyrrolidine hydrochloride [15]. Stereochemical control of difluoromethyl transformation via difluorocarbene species has been demonstrated through copper-catalyzed enantioselective difluoromethylation reactions [15]. These reactions employ chiral ligands and copper catalysts to achieve excellent enantioselectivities in the formation of difluoromethyl amino acid derivatives [15].

The kinetic resolution of racemic pyrrolidine derivatives can be achieved using provisional molecular chirality generated by spontaneous crystallization [16]. This approach involves the formation of chiral crystals that retain molecular chirality after dissolution in cooled solvents [16]. Chiral auxiliaries, including oxazolidinones and phenylglycinol derivatives, have been employed to establish stereocenters within molecules prior to pyrrolidine ring cyclization [17].

Table 4: Chiral Resolution Methods

| Method | Chiral Auxiliary/Catalyst | Enantioselectivity (% ee) | Yield (%) | Reference |

|---|---|---|---|---|

| Copper-catalyzed asymmetric difluoromethylation | Chiral copper complex | 85-95 | 70-85 | [15] |

| Kinetic resolution | Provisional molecular chirality | 80-90 | 60-75 | [16] |

| Chiral auxiliary approach | Oxazolidinone | 90-95 | 65-80 | [17] |

Advanced techniques for stereochemical control include the use of chiral phosphoric acids as catalysts for asymmetric intramolecular aza-Michael cyclization reactions [18]. These reactions form pyrrolidine rings with high enantioselectivities and accommodate various substitution patterns to form disubstituted pyrrolidines and spiropyrrolidines [18].

Comparative Analysis of Synthetic Routes

A comprehensive comparison of synthetic routes reveals distinct advantages and limitations for each methodology in the preparation of 3-(Difluoromethoxy)pyrrolidine hydrochloride [19]. Nucleophilic substitution reactions offer straightforward implementation but require careful optimization of reaction conditions to achieve acceptable yields [20]. The yields for difluoromethylation using electrophilic bromodifluoromethylation reagents range from 45-81% depending on the substrate and reaction conditions [20].

Photoredox catalysis provides superior selectivity and milder reaction conditions compared to traditional thermal methods [8]. The quantum yields for photoredox-catalyzed difluoromethoxylation reactions are typically 0.5-0.6, supporting efficient catalytic turnover [11]. Industrial-scale production techniques prioritize cost-effectiveness and scalability, achieving high overall yields of 90% with excellent purity .

Table 5: Comparative Analysis of Synthetic Routes

| Synthetic Route | Yield Range (%) | Reaction Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | 39-85 | Moderate temperature, polar solvents | Straightforward, established | Requires optimization | [7] |

| Photoredox catalysis | 48-95 | Room temperature, visible light | Mild conditions, high selectivity | Requires specialized equipment | [8] [11] |

| Industrial-scale production | 90 | High temperature, pressure | High yield, scalable | Energy intensive | |

| Chiral resolution | 60-85 | Variable, depends on method | Enantiomerically pure products | Additional steps required | [16] [15] |

The choice of synthetic methodology depends on the specific requirements of the application, including the desired scale of production, enantiopurity requirements, and available resources [19]. Photoredox catalysis represents the most promising approach for laboratory-scale synthesis due to its operational simplicity and excellent functional group tolerance [8]. Industrial applications favor established nucleophilic substitution methods that can be readily scaled and optimized for cost-effective production .

3-(Difluoromethoxy)pyrrolidine hydrochloride exhibits diverse reactivity patterns in oxidation and reduction reactions, primarily influenced by the electron-withdrawing difluoromethoxy group and the nucleophilic pyrrolidine nitrogen [1] [2]. The compound demonstrates notable susceptibility to α-nitrogen hydride abstraction reactions, which proceed efficiently in the presence of strong Lewis acids such as B(C₆F₅)₃ at elevated temperatures [3]. This process generates iminium intermediates that can undergo subsequent transformations to yield pyrrole derivatives with yields ranging from 75-90% [1] [3].

Dehydrogenative aromatization represents another significant oxidation pathway, particularly under photoredox catalytic conditions [2]. The reaction proceeds through visible light-mediated processes that selectively remove hydrogen atoms from the pyrrolidine ring, resulting in aromatized products with moderate to good yields (60-85%) [2]. The difluoromethoxy substituent enhances the stability of these aromatic products through its electron-withdrawing effects .

Oxidative ring-opening reactions have been successfully demonstrated using zinc triflate and iridium photocatalysts under blue LED irradiation [5] [6]. These transformations yield acyclic aminoketone products with yields typically ranging from 65-88% [5] [6]. The mechanism involves single-electron transfer from the excited photocatalyst to the substrate, followed by β-scission of the generated aminoketyl radical [5] [6].

Reduction pathways generally proceed through conventional methodologies employing lithium aluminum hydride or sodium borohydride in polar solvents . These reactions typically afford saturated pyrrolidine derivatives with excellent yields (70-95%) . The difluoromethoxy group remains largely unaffected under standard reduction conditions, providing selective reduction of other functional groups when present .

Substitution Reactions (Nucleophilic and Electrophilic)

The substitution chemistry of 3-(Difluoromethoxy)pyrrolidine hydrochloride is dominated by the electronic properties of the difluoromethoxy group, which activates adjacent carbons toward nucleophilic attack . Nucleophilic substitution at the difluoromethoxy carbon proceeds readily with various nucleophiles including amines and alcohols under mild heating conditions in polar solvents . The electron-withdrawing nature of the fluorine atoms stabilizes negative charge development, facilitating these transformations with yields of 60-85% .

Electrophilic substitution at the pyrrolidine nitrogen represents a highly selective transformation [10] [11]. The nitrogen center readily undergoes alkylation and acylation reactions with alkyl halides and acyl chlorides under basic conditions [10] [11]. These reactions demonstrate excellent regioselectivity and typically proceed with yields exceeding 70-90% [10].

The compound can also undergo halogenation reactions using N-bromosuccinimide, bromine, or iodine under mild conditions [12]. These transformations show moderate selectivity but provide useful synthetic intermediates for further cross-coupling reactions [12]. Typical yields range from 55-80% depending on the specific halogenating agent and reaction conditions [12].

Aromatic substitution reactions, when applicable to aromatic derivatives, proceed under Lewis acid catalysis with position-dependent selectivity [13]. The electron-withdrawing difluoromethoxy group influences the regioselectivity of these transformations, typically directing substitution to positions meta to the substituent [13].

Ring-Opening and Rearrangement Reactions

Ring-opening reactions of 3-(Difluoromethoxy)pyrrolidine hydrochloride have emerged as powerful tools for skeletal diversification [5] [14]. Photoredox-catalyzed carbon-nitrogen bond cleavage represents the most successful approach, utilizing iridium photocatalysts in combination with zinc triflate [5] [6]. This methodology demonstrates high success rates (80-90%) and operates under relatively mild conditions compared to traditional thermal methods [5] [6].

The mechanism involves initial coordination of zinc triflate to the substrate, followed by single-electron transfer from the excited photocatalyst [5] [6]. The resulting aminoketyl radical undergoes β-scission to generate linear amino compounds [5] [6]. Importantly, this approach does not require high ring strain, making it applicable to relatively unstrained pyrrolidine systems [5].

Lewis acid-mediated ring-opening reactions employ strong Lewis acids such as boron trifluoride or aluminum chloride [14]. These transformations typically require moderate ring strain and proceed with moderate success rates (60-75%) [14]. The resulting ring-opened intermediates can be further functionalized through subsequent reactions [14].

Thermal rearrangement reactions require elevated temperatures (>150°C) and show variable success rates (40-80%) depending on the substrate structure [15] [16]. These transformations are driven by the formation of more stable rearranged heterocycles [15] [16].

Radical-mediated ring-opening reactions utilize radical initiators and light to generate carbon-centered radicals [6]. The success rates are moderate (50-70%), but these methods provide access to unique ring-opened radical intermediates that can be trapped by various radical acceptors [6].

Cross-Coupling and Functional Group Transformations

3-(Difluoromethoxy)pyrrolidine hydrochloride serves as an excellent substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds [17] [18]. Suzuki-Miyaura coupling reactions with aryl boronic acids or esters proceed efficiently using palladium catalysts with phosphine ligands [17]. These transformations demonstrate high functional group tolerance and typically afford products in 70-95% yield [17].

Buchwald-Hartwig amination reactions represent particularly valuable transformations for this substrate [17]. The pyrrolidine nitrogen can be coupled with aryl halides using palladium complexes bearing bulky phosphine ligands [17]. These reactions show very high functional group tolerance and proceed with yields of 75-90% [17].

Heck coupling reactions with alkenes and aryl halides utilize palladium(0) catalysts and demonstrate moderate to high functional group tolerance [17]. Typical yields range from 60-85%, making these transformations useful for introducing vinyl groups or extending conjugated systems [17].

Sonogashira coupling with terminal alkynes employs palladium-copper co-catalysis and shows high functional group tolerance [17]. These reactions provide access to alkyne-substituted derivatives with yields of 65-90% [17].

Iron- and cobalt-catalyzed cross-coupling reactions have been developed as alternatives to palladium catalysis [19]. These methods employ Grignard reagents and demonstrate good efficiency with yields comparable to palladium-catalyzed processes [19].

The difluoromethoxy group can undergo defluorinative functionalization reactions, where selective carbon-fluorine bond cleavage enables installation of alternative functional groups [20]. These transformations utilize difluoromethyl anion chemistry in flow systems to achieve diverse functional group transformations [20].

Stability Under Acidic/Basic Conditions

The stability of 3-(Difluoromethoxy)pyrrolidine hydrochloride varies significantly with pH, showing optimal stability in weakly acidic to moderately basic conditions [21] [22] [23]. Under strongly acidic conditions (pH < 2), the compound exhibits low stability with half-lives of 2-6 hours [22]. The primary degradation mechanism involves protonation-induced decomposition, where excessive protonation leads to structural breakdown [22].

In moderately acidic conditions (pH 2-4), the compound demonstrates moderate stability with half-lives extending to 12-24 hours [22]. Acid-catalyzed hydrolysis becomes the predominant degradation pathway, particularly affecting the difluoromethoxy substituent [22]. Storage under these conditions is recommended only for short-term applications [22].

Optimal stability occurs in weakly acidic to neutral conditions (pH 4-7), where the compound maintains integrity for extended periods (>48 hours) [21] [24]. Minimal degradation occurs in this pH range, making it suitable for long-term storage and most synthetic applications [21] [24].

Weakly to moderately basic conditions (pH 7-10) also provide high stability with half-lives exceeding 48 hours [21]. Base-catalyzed reactions may occur at the periphery but do not significantly compromise the core structure [21]. These conditions remain suitable for storage and most chemical transformations [21].

Under strongly basic conditions (pH 10-12), stability decreases to moderate levels with half-lives of 8-24 hours [21]. Nucleophilic attack on the difluoromethoxy group becomes significant, leading to gradual decomposition [21]. Short-term storage only is recommended under these conditions [21].

Very strongly basic conditions (pH > 12) result in low stability with rapid decomposition (1-4 hours) [21]. Extensive decomposition occurs through multiple pathways including nucleophilic attack and base-catalyzed hydrolysis [21]. Storage under these conditions is not recommended [21].